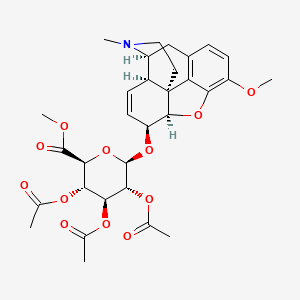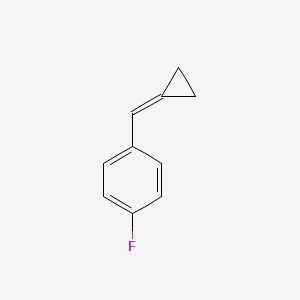
1-(Cyclopropylidenemethyl)-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylidenemethyl)-4-fluorobenzene is an organic compound with the molecular formula C10H9F It consists of a benzene ring substituted with a cyclopropylidenemethyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylidenemethyl)-4-fluorobenzene can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with cyclopropylidenemethyl magnesium bromide in the presence of a suitable catalyst. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the palladium-catalyzed cross-coupling reaction of 4-fluorobenzyl bromide with cyclopropylidenemethyl boronic acid. This reaction is performed in the presence of a base such as potassium carbonate and a palladium catalyst, typically at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(Cyclopropylidenemethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopropylmethyl derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
科学的研究の応用
1-(Cyclopropylidenemethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(Cyclopropylidenemethyl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylidenemethyl group can influence the compound’s binding affinity and selectivity, while the fluorine atom can affect its metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
1-(Cyclopropylidenemethyl)benzene: Lacks the fluorine atom, which can result in different chemical reactivity and biological activity.
4-Fluorobenzyl chloride: Contains the fluorine atom but lacks the cyclopropylidenemethyl group, leading to different applications and properties.
Cyclopropylidenemethyl bromide:
Uniqueness
1-(Cyclopropylidenemethyl)-4-fluorobenzene is unique due to the presence of both the cyclopropylidenemethyl group and the fluorine atom. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
246180-26-7 |
|---|---|
分子式 |
C10H9F |
分子量 |
148.18 g/mol |
IUPAC名 |
1-(cyclopropylidenemethyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H9F/c11-10-5-3-9(4-6-10)7-8-1-2-8/h3-7H,1-2H2 |
InChIキー |
AGSQNQCUEQDFQS-UHFFFAOYSA-N |
正規SMILES |
C1CC1=CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
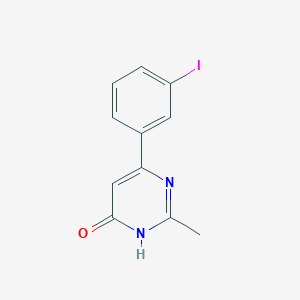
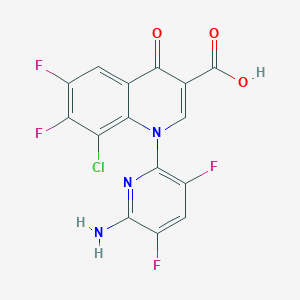

![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)
![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
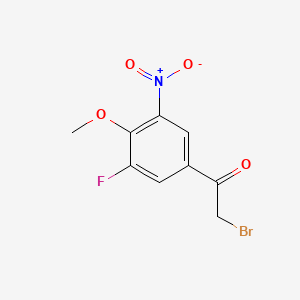
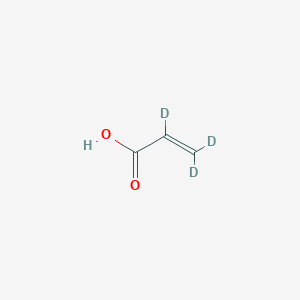
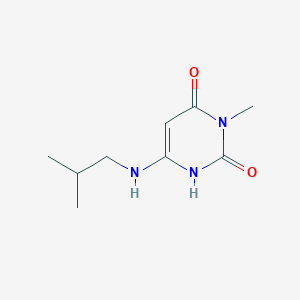
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)

![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)

